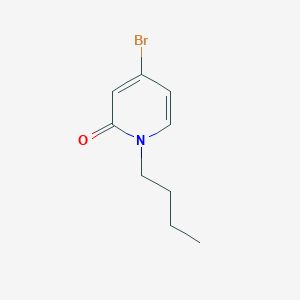

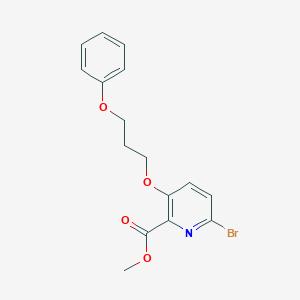

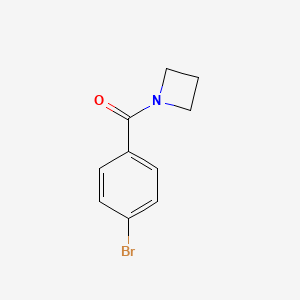

1-(4-Bromobenzoyl)azetidine

Übersicht

Beschreibung

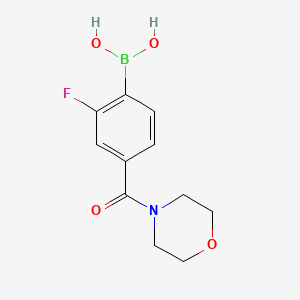

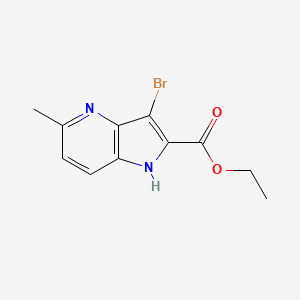

1-(4-Bromobenzoyl)azetidine is a chemical compound with the molecular formula C10H10BrNO . Azetidines are four-membered nitrogen-containing heterocycles that hold great promise in current medicinal chemistry due to their desirable pharmacokinetic effects .

Synthesis Analysis

Azetidines are synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Recent synthetic developments have also been reported .Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity of Azetidines

Azetidines, including compounds like 1-(4-Bromobenzoyl)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by considerable ring strain, making them stable yet reactive intermediates for various synthetic applications .

Applications in Polymer Synthesis

Azetidines serve as building blocks for polyamines through anionic polymerization. The polymers derived from azetidines have numerous applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

[2+2] Cycloaddition Reactions

Recent advancements in azetidine synthesis involve new [2+2] cycloaddition reactions. These reactions allow for the creation of azetidine rings under controlled conditions, expanding their utility in complex molecule construction .

Metalated Azetidines

The application of metalated azetidines has opened up new avenues in organic synthesis. Metalation increases the nucleophilicity of azetidines, enabling them to participate in various cross-coupling reactions .

C(sp3)–H Functionalization

Practical C(sp3)–H functionalization techniques have been developed using azetidines. This approach allows for the direct modification of carbon-hydrogen bonds in complex molecules, enhancing the diversity of synthetic transformations .

Facile Opening with Carbon Nucleophiles

Azetidines can undergo facile ring opening with carbon nucleophiles. This property is utilized in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

In medicinal chemistry, azetidines like 1-(4-Bromobenzoyl)azetidine are valued for their potential to serve as scaffolds or intermediates in drug discovery and development. Their unique structure can impart desirable pharmacokinetic properties to new therapeutic agents .

Zukünftige Richtungen

Wirkmechanismus

- Role : As an analogue of cytidine, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis .

- DNA Methylation Inhibition : 1-(4-Bromobenzoyl)azetidine inhibits DNA methyltransferase, impairing DNA methylation .

- The exact biochemical pathways affected by 1-(4-Bromobenzoyl)azetidine are not explicitly documented. However, its impact on DNA methylation suggests involvement in epigenetic regulation and gene expression control .

- Impact on Bioavailability : The pharmacokinetic properties influence the compound’s bioavailability, affecting its therapeutic efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

azetidin-1-yl-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQKIBIXQBMKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzoyl)azetidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)

![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)